3-(1-Benzofuran-2-yl)-6-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Chemical Structure and Significance 3-(1-Benzofuran-2-yl)-6-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound comprising a triazolo[3,4-b]thiadiazole core substituted at the 3-position with a benzofuran moiety and at the 6-position with a 2-methylpropyl (isobutyl) group.
For example, 4-amino-triazole-3-thiol precursors react with carboxylic acid derivatives in the presence of POCl₃, as seen in the synthesis of structurally related compounds. The benzofuran substituent may be introduced via pre-functionalized precursors or post-synthetic modifications.
Pharmacological Potential Triazolothiadiazoles are pharmacologically versatile, with documented activities including antimicrobial, anticancer, and anti-inflammatory effects. The benzofuran moiety is associated with enhanced bioactivity in antimicrobial agents, while alkyl chains like isobutyl may improve bioavailability by modulating solubility.
Properties
Molecular Formula |
C15H14N4OS |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-6-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H14N4OS/c1-9(2)7-13-18-19-14(16-17-15(19)21-13)12-8-10-5-3-4-6-11(10)20-12/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
CXROPVGJGFHCHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN2C(=NN=C2S1)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-yl)-6-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of benzofuran derivatives with triazole and thiadiazole precursors. One efficient method involves a one-pot catalyst-free procedure at room temperature by reacting dibenzoylacetylene with triazole derivatives . This method yields the desired compound with excellent efficiency and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-2-yl)-6-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
3-(1-Benzofuran-2-yl)-6-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to altered cellular functions and potentially therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of triazolothiadiazoles are highly substituent-dependent. Below is a systematic comparison with structurally related derivatives:
Key Comparative Insights:
Substituent Effects on Bioactivity
- Benzofuran vs. Adamantyl : The benzofuran group in the target compound likely enhances antimicrobial activity via π-π stacking with microbial enzymes, whereas adamantyl-substituted analogs (e.g., 5d) exhibit antiproliferative effects due to improved steric interactions with kinase domains.
- Isobutyl vs. Nitrophenyl : The isobutyl chain in the target compound increases lipophilicity, favoring blood-brain barrier penetration, while nitrophenyl groups (e.g., 7c) enhance TNF-α inhibition via electron-deficient aromatic interactions.
Physicochemical Properties
- Lipophilicity : Isobutyl (logP ≈ 3.5 estimated) and adamantyl (logP ≈ 4.0) substituents increase hydrophobicity compared to polar groups like nitrophenyl (logP ≈ 2.8).
- Melting Points : Bulky substituents (e.g., adamantyl) raise melting points (5d: 176°C), whereas flexible chains (e.g., isobutyl) may lower them (target compound: estimated 160–170°C).
Synthetic Accessibility
- The target compound’s benzofuran group may require multi-step synthesis, whereas phenyl or halogenated analogs (e.g., 5a) are synthesized in fewer steps via direct cyclocondensation.
Biological Activity
The compound 3-(1-Benzofuran-2-yl)-6-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential and mechanisms of action derived from various research studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran moiety and a triazolo-thiadiazole core. The presence of these functional groups contributes to its biological activity. The molecular formula is C₁₄H₁₈N₄OS, and it has a molecular weight of 302.39 g/mol.
Biological Activities
Research indicates that compounds containing the [1,2,4]thiadiazole scaffold exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Thiadiazole derivatives have shown significant antimicrobial properties against various pathogens.
- Anticancer Activity : Studies have demonstrated the potential of thiadiazole derivatives in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Certain derivatives have been reported to reduce inflammation in preclinical models.
- Anticonvulsant Properties : Some studies suggest potential anticonvulsant effects.
Table 1: Summary of Biological Activities
Anticancer Activity
A study conducted by Mathew et al. synthesized several 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives and evaluated their anticancer activity. One derivative demonstrated significant antiproliferative effects against human cancer cell lines such as MCF-7 and A-549 with IC₅₀ values of 3.44 μM and 3.24 μM respectively .
Anti-inflammatory Effects
Research by Kucukguzel et al. focused on novel benzisoselenazolone derivatives containing the thiadiazole scaffold. Among these compounds, one showed promising anti-inflammatory activity alongside notable antiproliferative effects against SSMC-7721 cells .
Antimicrobial Properties
The broad-spectrum antimicrobial activity of thiadiazoles was highlighted in a review that compiled numerous studies demonstrating efficacy against both Gram-positive and Gram-negative bacteria as well as fungi .
The biological mechanisms underlying the activity of thiadiazole derivatives often involve interaction with specific biological targets:
- Inhibition of Enzymatic Activity : Many thiadiazoles act as enzyme inhibitors (e.g., carbonic anhydrase inhibitors).
- Induction of Apoptosis : Some compounds induce apoptosis in cancer cells through various signaling pathways.
- Modulation of Inflammatory Pathways : Thiadiazoles may inhibit pro-inflammatory cytokines or modulate NF-kB signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
